molecular formula C12H11ClN2O2S B1386178 2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide CAS No. 1156236-32-6

2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide

Cat. No.: B1386178
CAS No.: 1156236-32-6
M. Wt: 282.75 g/mol
InChI Key: WGHGFEJUVMBBOI-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and chemical biology research. Sulfonamides are a significant class of bioactive compounds known for their broad pharmacological activities, which include serving as antibacterial agents by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS) in the folate synthesis pathway . Beyond their antibacterial properties, sulfonamide-containing compounds are extensively investigated for potential applications as antimalarial agents . The specific structure of this compound, featuring a chloropyridine ring and an N-aryl substitution, is commonly explored in the design of novel enzyme inhibitors and receptor modulators. Researchers value this compound as a key synthetic intermediate for constructing more complex molecules, such as triazolopyridine-sulfonamide hybrids, which have shown promise in early-stage drug discovery efforts . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-15(10-6-3-2-4-7-10)18(16,17)11-8-5-9-14-12(11)13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHGFEJUVMBBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with N-methyl-N-phenylaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein functions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

2-Chloro-N-Ethylpyridine-3-Sulfonamide

  • Molecular Formula : C₇H₉ClN₂O₂S
  • Molecular Weight : 220.68 g/mol
  • Key Differences: The nitrogen substituents on the sulfonamide group are ethyl and hydrogen, compared to methyl and phenyl in the target compound. The ethyl group may increase lipophilicity relative to the methyl group, influencing membrane permeability in biological systems.

3-Ethyl-N-Phenyl-[1,2,4]Triazolo-[4,3-a]Pyridine-8-Sulfonamide

  • Molecular Formula : C₁₄H₁₄N₄O₂S
  • Molecular Weight : 302.36 g/mol
  • Key Differences :
    • Incorporation of a triazolo ring fused to the pyridine, introducing additional nitrogen atoms.
    • The triazolo group enhances aromaticity and may improve binding affinity in enzyme inhibition (e.g., kinase targets).
    • Higher molecular weight and complexity suggest reduced synthetic accessibility compared to the target compound.

N-[4-(Propan-2-yl)Phenyl]-[1,2,4]Triazolo-[4,3-a]Pyridine-8-Sulfonamide

  • Molecular Formula : C₁₅H₁₆N₄O₂S
  • Molecular Weight : 316.38 g/mol
  • The extended aromatic system could enhance UV absorption properties, relevant for analytical or materials applications.

3-Chloro-N-Phenyl-Phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂
  • Molecular Weight : 265.68 g/mol
  • Key Differences :
    • A phthalimide core instead of a pyridine-sulfonamide system.
    • The chlorine atom is positioned on a benzene ring rather than a pyridine, altering electronic effects (e.g., reduced electron-withdrawing character).
    • Primarily used in polymer synthesis (e.g., polyimides), highlighting divergent applications compared to sulfonamide derivatives.

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-N-methyl-N-phenylpyridine-3-sulfonamide C₁₂H₁₁ClN₂O₂S 282.75 2-Cl, N-methyl, N-phenyl
2-Chloro-N-ethylpyridine-3-sulfonamide C₇H₉ClN₂O₂S 220.68 2-Cl, N-ethyl
3-Ethyl-N-phenyl-[1,2,4]triazolo-pyridine-8-sulfonamide C₁₄H₁₄N₄O₂S 302.36 Triazolo ring, 3-ethyl, N-phenyl
N-[4-(Propan-2-yl)phenyl]-triazolo-pyridine-8-sulfonamide C₁₅H₁₆N₄O₂S 316.38 Triazolo ring, N-isopropylphenyl
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.68 3-Cl, phthalimide core

Biological Activity

2-Chloro-N-methyl-N-phenylpyridine-3-sulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in medicinal chemistry. Its unique chemical structure, which includes a pyridine ring substituted with a chlorine atom and a sulfonamide functional group, contributes to its potential as an inhibitor in various enzymatic pathways. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

The molecular formula of this compound is C12H11ClN2O2S. The presence of the sulfonamide group enhances its solubility and reactivity, making it suitable for interactions with biological targets. The synthesis typically involves the reaction of pyridine-3-sulfonyl chloride with N-methyl-N-phenylaniline under controlled conditions to ensure high yield and purity .

The biological activity of this compound primarily arises from its interaction with specific enzymes and proteins. The sulfonamide moiety is known to inhibit various biological pathways by competing with natural substrates or altering enzyme conformation. Notably, it has shown potential as an inhibitor in enzymatic pathways related to:

  • Enzyme Inhibition : The compound interacts with enzymes critical for metabolic processes, potentially affecting pathways such as those involved in diabetes management and cancer therapy .
  • Protein Interactions : Studies indicate that it can modulate the activity of proteins involved in signal transduction and cellular responses .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Description
Antimicrobial Exhibits inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.
Anticancer Potential Preliminary studies suggest efficacy against certain cancer cell lines, warranting further investigation into its cytotoxic properties.
Enzyme Inhibition Demonstrates significant inhibition of specific enzymes involved in metabolic pathways, such as DPP-IV, which is crucial for glucose regulation.

Case Studies

  • Antimicrobial Activity : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition, suggesting that structural modifications could enhance its antimicrobial potency .
  • Cancer Cell Line Studies : In vitro tests on human tumor cell lines revealed that this compound induced apoptosis through caspase activation, highlighting its potential as a chemotherapeutic agent .
  • DPP-IV Inhibition : Research focused on the compound's ability to inhibit DPP-IV showed promising results in reducing blood glucose levels in diabetic models, positioning it as a candidate for diabetes treatment .

Comparative Analysis

To understand the unique profile of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Key Features Biological Activity
N-(4-chlorophenyl)-N-methylsulfanilamideContains a chlorophenyl groupAntimicrobial activity
4-amino-N-(4-chlorophenyl)-N-methylbenzeneAmino group enhances solubilityAnticancer properties
N-(2-methylphenyl)-N-(4-fluorophenyl)sulfanilamideFluorine substitution alters reactivityPotential anti-inflammatory effects

This comparison underscores how variations in substituents can influence both chemical reactivity and biological activity, emphasizing the distinctive profile of this compound.

Q & A

Q. What are the established synthetic routes for 2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide, and how are reaction conditions optimized?

The most common method involves reacting pyridine-3-sulfonyl chloride derivatives with N-methylaniline under controlled conditions. Key steps include:

  • Sulfonylation : Use of polar aprotic solvents (e.g., DMF or THF) to enhance reactant solubility and reaction rates .
  • Chlorination : Introduction of the chloro substituent at the 2-position via electrophilic substitution, often requiring Lewis acid catalysts (e.g., AlCl₃) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Optimization focuses on solvent polarity, temperature (typically 60–80°C), and stoichiometric ratios to maximize yield (reported 70–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Aromatic protons in the pyridine ring appear as doublets (δ 7.5–8.5 ppm), while N-methyl and N-phenyl groups show singlets at δ 3.2–3.5 ppm and δ 7.1–7.3 ppm, respectively .
  • FTIR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and C-Cl vibrations near 550–650 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., m/z ~297 for C₁₂H₁₁ClN₂O₂S) .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and intermediates in the synthesis of this compound?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) are used to:

  • Identify transition states for sulfonylation and chlorination steps.
  • Evaluate substituent effects on reaction thermodynamics (e.g., chloro vs. methyl groups altering activation energies) .
  • Predict regioselectivity in electrophilic substitution using Fukui indices . Experimental validation via kinetic studies (e.g., monitoring by HPLC) ensures computational accuracy .

Q. How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?

Discrepancies often arise from:

  • Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) or cell lines .
  • Structural Analogues : Subtle changes (e.g., trifluoromethyl vs. methyl groups) altering binding affinity . Mitigation strategies include:
  • Standardizing assay protocols (e.g., CLSI guidelines).
  • Conducting structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. What methodologies are employed to study the interaction of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., dihydropteroate synthase) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • In Vitro Inhibition Assays : Dose-response curves (IC₅₀ values) against target pathogens or cancer cell lines .

Q. How can reactor design and process engineering improve the scalability of sulfonamide synthesis?

  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic sulfonylation steps, reducing side reactions .
  • Membrane Separation : Nanofiltration membranes isolate intermediates, minimizing purification losses .
  • Process Simulation : Aspen Plus® models optimize solvent recovery and energy efficiency .

Notes

  • Avoid commercial-scale synthesis or pricing discussions per guidelines.
  • For unresolved contradictions, cross-validation using hybrid experimental-computational workflows is recommended .
  • Biological activity data should be contextualized with structural analogues (e.g., trifluoromethyl derivatives in ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide

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